利达米定

描述

Lidamidine is a medicine available in a number of countries worldwide . It is known by its chemical name Urea, N-(2,6-dimethylphenyl)-N’-[imino(methylamino)methyl]- . It is used as an anesthetic and antidiarrheal agent .

Synthesis Analysis

2,6-Dimethylaniline (2,6-DMA) is a key starting material used in the synthesis of many classes of drugs, including Lidamidine . The synthesis involves a simple isocratic and reverse-phase ultra-performance liquid chromatographic (UPLC) method .

Molecular Structure Analysis

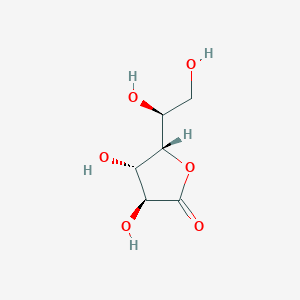

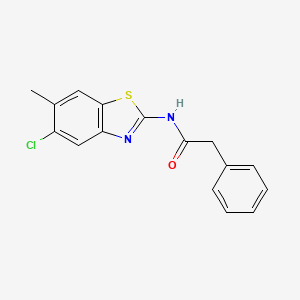

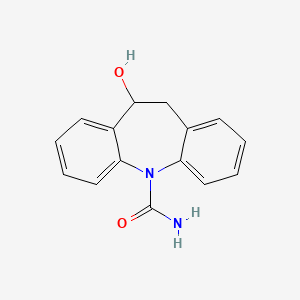

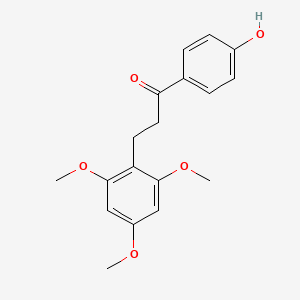

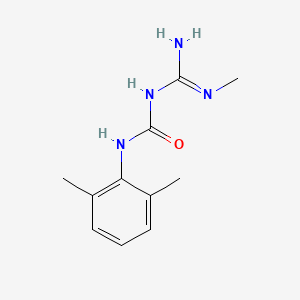

The molecular formula of Lidamidine is C11H16N4O . It has a molecular weight of 220.27 g/mol . The InChI Key is RRHJHSBDJDZUGL-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Lidamidine has a molecular weight of 220.27 g/mol and a molecular formula of C11H16N4O . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The XLogP3 is 1.6 .

科研应用

抑制结肠收缩利达米定以其止泻特性而闻名,已被发现能够抑制大鼠近端结肠的内在收缩模式。这种抑制主要通过α2-受体机制介导。它有效降低肠腔内压力和收缩频率,表明其在调节结肠蠕动中的潜力(Decktor et al., 1987)。

肠道抗分泌作用利达米定表现出显著的肠道抗分泌作用,这对其作为止泻药物至关重要。它激活外周α-2肾上腺素受体,导致肠道内环状和纵向平滑肌的松弛。这种机制使其成为治疗各种肠道蠕动障碍的有用药物(DiJoseph & Mir, 1986)。

对肠易激综合征的有限疗效在一项关于肠易激综合征(IBS)的研究中,利达米定对腹痛或腹胀的频率和严重程度没有显著影响。尽管它减少了排便频率,但效果并不被认为在临床上重要。这表明,虽然利达米定抑制动物的胃肠蠕动,但其在肠易激综合征中的治疗作用有限(Prior, Wilson, & Whorwell, 1988)。

对电解质转运的影响利达米定增强了兔肠道的电解质吸收,表明其在液体和电解质平衡中的作用。已经显示它降低了短路电流并增加了净钠和氯吸收,暗示了其在与电解质失衡相关的疾病中的适用性(Durbin et al., 1982)。

利达米定的止泻和抑制蠕动作用研究表明,利达米定代谢物WHR 1049在大鼠小肠上具有止泻和抑制蠕动作用。这种代谢物被发现能够抑制肌电活动并阻止诱导的腹泻,表明利达米定及其代谢物在治疗胃肠蠕动障碍中的作用(Eaker, Bixler, & Mathias, 1988)。

缺乏致突变活性利达米定已在各种突变/致癌活性的检测中进行了测试,包括Ames试验和微核试验。结果表明其缺乏致突变或致癌活性,这是药物制剂开发和使用中的重要考虑因素(Allen et al., 1983)。

大鼠的高血糖作用对大鼠的研究显示,利达米定会导致剂量依赖性的血浆葡萄糖水平升高。这种高血糖作用主要是由于激活α2-肾上腺素受体,抑制胰岛β细胞释放胰岛素(Dijoseph & Mir, 1987)

治疗肠易激综合征利达米定已在治疗肠易激综合征中进行评估。一项涉及符合曼宁症状标准的患者的研究显示,与安慰剂相比,利达米定的反应更好。这表明其在管理与肠易激综合征相关症状方面的潜在用途(Rodríguez Magallán et al., 1997)。

分泌性腹泻的治疗在由特定疾病引起的分泌性腹泻的情况下,如血管活性肠多肽分泌肿瘤,观察到利达米汀对肠道传输或大便频率和量没有显著影响。这表明在某些类型的分泌性腹泻中其疗效有限 (Edwards et al., 1986)。

在水样腹泻综合征中的应用在一例由肺癌引起的水样腹泻综合征中,患者对利达米汀治疗呈积极反应,表明其在治疗与某些癌症相关的分泌性腹泻中具有潜在用途 (McArthur et al., 1982)。

与洛哌丁在急性腹泻中的比较一项对急性腹泻患者进行利达米汀和洛哌丁比较的对照试验发现,两种药物在治疗该病症方面具有可比效果。这项研究突出了利达米汀在急性非特异性腹泻管理中的疗效和耐受性 (Gasbarrini et al., 1986)。

对胃排空和肠道传输的影响对利达米汀在人体胃排空和口到盲肠传输时间上的影响进行了研究,发现其对这些参数没有显著影响。这表明其抗腹泻作用不是由于小肠传输减慢而引起的 (Baxter et al., 1987)。

对子宫平滑肌的解痉作用利达米汀还对子宫平滑肌表现出解痉作用,抑制收缩活动并对各种痉挛原性药物的作用产生拮抗。这表明其在平滑肌相关疾病中具有更广泛的应用 (Krebs & Mir, 1981)。

性质

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3/h4-6H,1-3H3,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHJHSBDJDZUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65009-35-0 (mono-hydrochloride), 66283-88-3 (unspecified hydrochloride) | |

| Record name | Lidamidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049080 | |

| Record name | Lidamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lidamidine | |

CAS RN |

66871-56-5 | |

| Record name | Lidamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66871-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidamidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIDAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X04W8418 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。